3-Amino-3-(1,3-thiazol-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

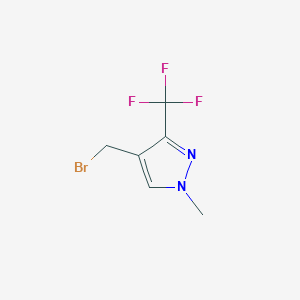

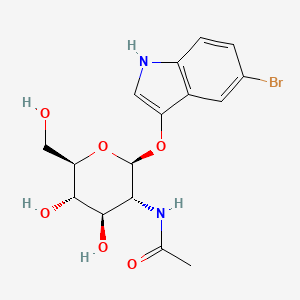

“3-Amino-3-(1,3-thiazol-2-yl)propanoic acid” is a compound with the CAS Number: 2225141-78-4 . It is also known as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction involves compound 1 and chloroacetaldehyde in refluxing water solution for 2 hours . This results in a water-soluble amino acid hydrochloride .

Molecular Structure Analysis

The molecular weight of the compound is 245.13 . The IUPAC name is 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride . The Inchi Code is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 340.1±42.0 °C and a predicted density of 1.361±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

-

Organic Chemistry and Biological Activity

- Field: Organic Chemistry

- Application: This compound and its derivatives have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .

- Method: The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde in refluxing water solution .

- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method: The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

-

Antifungal Medication

-

Antitumor and Cytotoxic Drug

-

Microbiology

-

Pharmaceuticals

- Field: Pharmaceutical Chemistry

- Application: 2-Aminothiazole derivatives, which are similar to the compound , are widely used as pharmaceuticals . For example, Talipexol and Pramipexole with a 2-aminothiazole moiety are used as antiparkinsonian drugs and dopamine agonists . Tigemonam is an antibacterial drug and Amthamine is known as an antiasthmatic one .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXFYJOVBFTPTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)